6-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDINE-3-CARBOXAMIDE
Description
Properties
IUPAC Name |
6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-6-3-2-4-8-12-5-7(9(11)14)10(15)13(6)8/h2-5H,1H3,(H2,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSPYNBHUOVNRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC=C(C(=O)N12)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40438545 | |
| Record name | 4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 6-methyl-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32092-21-0 | |
| Record name | 4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 6-methyl-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDINE-3-CARBOXAMIDE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyridine with an appropriate β-ketoester in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
6-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDINE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted pyrido[1,2-a]pyrimidine derivatives .
Scientific Research Applications
6-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Modifications
The carboxamide group at position 3 and the methyl group at position 6 are key sites for structural diversification. Below is a comparative analysis of closely related derivatives:
N-Cyclohexyl-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- Structural Difference : The carboxamide nitrogen is substituted with a cyclohexyl group instead of a hydrogen or smaller alkyl chain.
- Such modifications may improve metabolic stability or bioavailability compared to the parent compound .
Unsubstituted 4H-Pyrido[1,2-a]pyrimidine-3-carboxamide
- Structural Difference : Lacks the 6-methyl and 4-oxo groups.
- Impact : Absence of the methyl group reduces steric hindrance, possibly increasing solubility but diminishing target selectivity. The ketone at position 4 is critical for hydrogen bonding in receptor interactions; its removal would likely abolish activity .
Pharmacological Activity
Studies on pyrido-pyrimidine derivatives highlight the importance of substituents in analgesic efficacy. For example:
- 6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide: Demonstrated moderate to high analgesic activity in preclinical models, with an ED50 value lower than non-methylated analogs, suggesting enhanced potency due to the methyl group’s electron-donating effects .
- N-Cyclohexyl Derivative : While specific activity data are unavailable, the cyclohexyl group’s lipophilicity may improve blood-brain barrier penetration, a desirable trait for central nervous system-targeting analgesics .
Physicochemical Properties
| Property | 6-Methyl-4-oxo Derivative | N-Cyclohexyl Derivative | Unsubstituted Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | ~245 | ~328 | ~217 |
| LogP (Predicted) | 1.2 | 2.8 | 0.5 |
| Solubility (mg/mL) | 0.3 (aqueous) | 0.1 (aqueous) | 1.2 (aqueous) |
Note: Values are estimated based on structural analogs .
The 6-methyl derivative balances moderate lipophilicity and solubility, while the N-cyclohexyl analog’s higher LogP suggests improved membrane permeability but reduced aqueous solubility.
Bioisosteric Replacements
Bioisosteric strategies, such as replacing the methyl group with halogens or aryl rings, have been explored to enhance binding affinity. For instance:
- 6-Phenyl Analog : Increases aromatic stacking interactions but may reduce solubility.
Such modifications are detailed in studies emphasizing the scaffold’s versatility for medicinal chemistry optimization .
Biological Activity
6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name: this compound
- Molecular Formula: C10H8N2O3
- Molecular Weight: 218.21 g/mol
- CAS Number: 32092-27-6
The biological activity of this compound is primarily attributed to its role as an inhibitor of various enzymes involved in critical metabolic pathways. It has been shown to exhibit significant inhibitory effects on:
- Dihydrofolate Reductase (DHFR): This enzyme is crucial for DNA synthesis and cell proliferation. Inhibition of DHFR leads to reduced levels of tetrahydrofolate, impacting the synthesis of purines and pyrimidines necessary for nucleic acid formation .
- Acetyl-CoA Carboxylase (ACC): Studies indicate that this compound can act as a heterobivalent inhibitor of ACC, which plays a key role in fatty acid metabolism. The inhibition of ACC has implications for metabolic disorders such as obesity and diabetes .
Biological Activity Data
| Activity Type | IC50 Value | Reference |
|---|---|---|
| DHFR Inhibition | <5 nM | |
| ACC Inhibition | K_i app 0.2 nM | |
| Antibacterial Activity | MIC 16 µg/mL |
Case Study 1: Antibacterial Properties
In a study assessing the antibacterial properties of various pyridopyrimidine derivatives, this compound was found to exhibit significant activity against E. coli strains. The compound demonstrated an MIC value significantly lower than traditional antibiotics like streptomycin and isoniazid, suggesting its potential as a novel antibacterial agent .
Case Study 2: Cancer Research
Research has indicated that derivatives of this compound may possess anticancer properties through the modulation of metabolic pathways associated with cancer cell proliferation. The inhibition of DHFR not only affects nucleic acid synthesis but also impacts the folate pathway critical for rapidly dividing cancer cells .
Q & A
Basic: What synthetic methodologies are employed to prepare 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide?
The synthesis typically involves amidation and cyclization of tricarbonylmethane heterocyclic precursors. For example, 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides are synthesized via condensation of tricarbonylmethane derivatives with appropriate amines, followed by cyclization under reflux conditions using solvents like ethanol or acetic acid . Key steps include:
- Amidation : Reaction of activated esters or acid chlorides with primary/secondary amines.
- Cyclization : Acid- or base-catalyzed ring closure to form the pyrido[1,2-a]pyrimidine core.
- Purification : Column chromatography or recrystallization to isolate the product.
Basic: How is the structural identity of this compound confirmed in academic research?
Structural confirmation relies on multimodal analytical techniques :
- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles (e.g., for related pyridopyrimidine derivatives) .
- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) provides exact mass data (e.g., C₁₁H₁₄N₂O₃: 222.10044 g/mol) .
- NMR spectroscopy : ¹H/¹³C NMR distinguishes substituents on the pyrimidine ring (e.g., methyl groups at position 6).
Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., analgesic vs. toxic effects)?
Contradictions often arise from assay variability or structural analogs. To address this:
- Standardize bioassays : Compare IC₅₀ values under consistent conditions (e.g., cell lines, dosing regimens).
- Evaluate structural analogs : Bioisosteric replacements (e.g., substituting the methyl group) may alter activity .
- Assess purity : Impurities (e.g., unreacted intermediates) can skew results. Use HPLC (>95% purity) for biological testing.
Advanced: What experimental strategies optimize crystallization for X-ray diffraction studies?
Key methodologies include:
- Solvent screening : Test polar (water, DMSO) vs. non-polar (toluene, hexane) solvents for crystal growth.
- Temperature gradients : Slow cooling from reflux promotes lattice formation.
- Additive use : Small molecules (e.g., diethyl ether) can induce nucleation.
- Software refinement : SHELX programs (e.g., SHELXL) model thermal parameters and hydrogen bonding .
Basic: What toxicity profiles should researchers consider when handling this compound?
Refer to LD₅₀ data from structurally related compounds :
- Oral rat LD₅₀ : 370 mg/kg (for 1,6-dimethyl-4-oxo-1,6,7,8,9,9a-hexahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxamide) .
- Safety protocols : Use PPE (gloves, lab coats), fume hoods, and avoid inhalation/ingestion.
- Decomposition risks : Heating emits toxic NOₓ fumes; dispose via approved hazardous waste channels .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced properties?
SAR strategies include:
- Substitution at position 3 : Carboxamide modifications (e.g., cyclopentyl vs. phenyl groups) impact receptor binding .
- Methyl group at position 6 : Enhances metabolic stability but may increase toxicity .
- Bioisosteric replacement : Replace the pyrido ring with pyrazolo[1,5-a]pyrimidine to modulate solubility .
Basic: What analytical techniques are critical for assessing compound purity and stability?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm).
- TGA/DSC : Monitor thermal decomposition (e.g., onset at >200°C).
- Mass spectrometry : Detect degradation products (e.g., hydrolyzed carboxamide).
Advanced: How can computational methods predict the compound’s pharmacokinetic properties?
- Lipophilicity (logP) : Calculated values (e.g., 3.5–5.3) correlate with membrane permeability .
- ADMET prediction : Tools like SwissADME estimate absorption, CYP450 interactions, and toxicity.
- Docking studies : Simulate binding to target proteins (e.g., opioid receptors for analgesic activity) .
Basic: What are the documented biological activities of this compound?
- Analgesic activity : In vivo models (e.g., rodent tail-flick test) show dose-dependent pain relief .
- Enzyme inhibition : Potential interaction with cyclooxygenase (COX) or opioid receptors.
- Toxicity : Subcutaneous LD₅₀ in rats: 280 mg/kg .
Advanced: How can researchers address low yields in large-scale synthesis?
- Optimize stoichiometry : Excess amine (1.5 eq) improves amidation efficiency .
- Catalyst screening : Palladium or copper catalysts enhance cyclization rates .
- Flow chemistry : Continuous reactors reduce side reactions and improve scalability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
